molecular formula C10H15BrZn B1603356 1-Adamantylzinc bromide CAS No. 312624-15-0

1-Adamantylzinc bromide

Cat. No.: B1603356
CAS No.: 312624-15-0
M. Wt: 280.5 g/mol
InChI Key: PTWVHBHYYPLVCD-UHFFFAOYSA-M
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Description

1-Adamantylzinc bromide is an organozinc compound with the molecular formula C10H15BrZn. It is a derivative of adamantane, a tricyclic hydrocarbon, and is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

1-Adamantylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromoadamantane with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

1-Adamantylzinc bromide is primarily used in cross-coupling reactions, such as the Negishi coupling, where it acts as a nucleophile. These reactions often involve palladium or nickel catalysts and proceed under mild conditions. The compound can undergo various types of reactions, including:

Common reagents used in these reactions include halides, triflates, and tosylates, with the major products being complex organic molecules with high degrees of functionalization .

Scientific Research Applications

1-Adamantylzinc bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Adamantylzinc bromide can be compared with other organozinc compounds such as 2-adamantylzinc bromide and phenylzinc bromide. While all these compounds are used in cross-coupling reactions, this compound is unique due to its structural stability and the steric hindrance provided by the adamantyl group. This makes it particularly effective in forming quaternary carbon centers, a feature that is less pronounced in other organozinc compounds .

Similar compounds include:

Properties

IUPAC Name

adamantan-1-ide;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWVHBHYYPLVCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408713
Record name 1-Adamantylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-15-0
Record name 1-Adamantylzinc bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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